molecular formula C7H9BrN2O2 B153340 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 128537-48-4

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B153340
CAS No.: 128537-48-4
M. Wt: 233.06 g/mol
InChI Key: LFPRWNRZQORQRI-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two adjacent nitrogen atoms, is of particular interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromo-3-ethyl-1-methylpyrazole with a carboxylating agent. One common method includes the use of ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Comparison: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and pyridinyl analogs, the bromine derivative may exhibit different substitution patterns and biological properties .

Properties

IUPAC Name

4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRWNRZQORQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564101
Record name 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-48-4
Record name 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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